4-Iodo-3-(pentafluoroethyl)-1h-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H2F5IN2 |
|---|---|
Molecular Weight |
311.98 g/mol |
IUPAC Name |
4-iodo-5-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazole |
InChI |
InChI=1S/C5H2F5IN2/c6-4(7,5(8,9)10)3-2(11)1-12-13-3/h1H,(H,12,13) |
InChI Key |
DGFIRWKWVQSEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1I)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Electronic Environment Probing
Detailed NMR spectroscopic studies are crucial for determining the precise structure of a molecule in solution. Techniques such as ¹H, ¹³C, and ¹⁹F NMR provide insights into the connectivity of atoms and the electronic environment of the nuclei. However, specific NMR data for 4-Iodo-3-(pentafluoroethyl)-1H-pyrazole have not been reported in the available literature.
Comprehensive Analysis of ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants
A complete analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra would yield specific chemical shifts (δ) and coupling constants (J) for each magnetically active nucleus in the this compound molecule. This data is fundamental for confirming the molecular structure. A search of scholarly databases did not yield any published experimental values for these parameters for the specified compound.
Interactive Data Table: Hypothetical NMR Data Structure This table is for illustrative purposes only, as no experimental data was found.
| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Multiplicity | Assignment |
|---|---|---|---|---|
| ¹H | Data not available | Data not available | Data not available | N-H |
| ¹H | Data not available | Data not available | Data not available | C5-H |
| ¹³C | Data not available | Data not available | Data not available | C3 |
| ¹³C | Data not available | Data not available | Data not available | C4 |
| ¹³C | Data not available | Data not available | Data not available | C5 |
| ¹³C | Data not available | Data not available | Data not available | -CF₂CF₃ |
| ¹⁹F | Data not available | Data not available | Data not available | -CF₂- |
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in assembling the molecular framework by establishing through-bond and through-space correlations between nuclei. A literature search found no published studies applying these 2D NMR techniques to this compound.
Investigation of Tautomeric Equilibria (1H vs. 2H Pyrazole) and Dynamic Conformational Processes
For N-unsubstituted pyrazoles, the investigation of annular tautomerism (the equilibrium between the 1H and 2H forms) is a key aspect of their structural characterization. mdpi.comsemanticscholar.orgnih.gov NMR spectroscopy is a primary tool for studying such dynamic processes. mdpi.comsemanticscholar.org However, there are no specific studies on the tautomeric equilibria or dynamic conformational processes of this compound available in the reviewed literature.
Single-Crystal X-Ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, angles, and intermolecular interactions.
Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles
A crystallographic study of this compound would provide precise measurements of all bond lengths, bond angles, and torsional angles, defining its molecular geometry in the solid state. No such crystallographic data has been deposited in crystallographic databases or published in scientific journals for this compound.
Interactive Data Table: Hypothetical Crystallographic Data Structure This table is for illustrative purposes only, as no experimental data was found.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| N1-N2 | Data not available |
| N2-C3 | Data not available |
| C3-C4 | Data not available |
| C4-C5 | Data not available |
| C5-N1 | Data not available |
| C4-I | Data not available |
| C3-C(F₂) | Data not available |
| Bond Angles (°) | |
| C5-N1-N2 | Data not available |
| N1-N2-C3 | Data not available |
| N2-C3-C4 | Data not available |
| C3-C4-C5 | Data not available |
| C4-C5-N1 | Data not available |
| Torsional Angles (°) |
Elucidation of Supramolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding) in Crystal Lattices
The arrangement of molecules in a crystal lattice is governed by intermolecular forces such as hydrogen and halogen bonds. nih.gov The iodine atom in this compound would be a potential halogen bond donor, while the pyrazole (B372694) nitrogen atoms can act as hydrogen bond acceptors. nih.gov An analysis of the crystal structure would reveal these supramolecular interactions. At present, no crystal structure is available to perform such an analysis for this specific molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Fingerprinting
The analysis of the vibrational spectra of this compound is based on the characteristic frequencies of the pyrazole ring, the iodo-substituent, and the pentafluoroethyl group. The pyrazole ring exhibits characteristic C-H and N-H stretching and bending vibrations, as well as ring stretching and deformation modes. Aromatic C-H stretching vibrations are typically observed in the region of 3030 cm⁻¹. openstax.org The N-H stretching frequency in pyrazoles is sensitive to hydrogen bonding and can appear over a broad range, often between 2600 and 3200 cm⁻¹. mdpi.com
The pentafluoroethyl group introduces strong, characteristic vibrations due to the C-F bonds. The fluorine stretching modes are typically observed in the region of 1240-1234 cm⁻¹. umich.edu The C-C stretching vibration of the -CF₂-CF₃ moiety is also a key identifier.
The presence of the iodine atom influences the vibrational frequencies of the pyrazole ring due to its mass and electronic effects. The C-I stretching vibration is expected at lower frequencies, typically below 600 cm⁻¹.
A detailed assignment of the principal vibrational modes of this compound, based on data from related compounds, is presented in the table below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |
| N-H Stretch | 3200 - 2600 | IR, Raman |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| C-F Stretch (asymmetric and symmetric) | 1350 - 1100 | IR, Raman |
| C=C/C=N Ring Stretch | 1600 - 1450 | IR, Raman |
| C-N Stretch | 1300 - 1200 | IR |
| C-C Stretch (pentafluoroethyl) | 1100 - 1000 | Raman |
| C-I Stretch | < 600 | Raman |
This table is a predictive representation based on the analysis of spectroscopic data for structurally related compounds.
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental composition. Furthermore, by analyzing the fragmentation patterns under ionization, HRMS provides valuable information about the molecule's structure and bond stability.
The electron ionization (EI) mass spectrum of pyrazoles typically shows a prominent molecular ion peak. nist.gov The fragmentation of the pyrazole ring often proceeds through the loss of HCN or N₂. researchgate.net For this compound, several key fragmentation pathways can be postulated.
One of the most likely initial fragmentation steps is the cleavage of the C-I bond, which is relatively weak, leading to the formation of a [M-I]⁺ radical cation. Another probable fragmentation involves the loss of the pentafluoroethyl group or fragments thereof, such as CF₃ or C₂F₅. The stability of the resulting carbocations and radical cations will govern the relative abundance of the observed fragment ions.
A plausible fragmentation pathway for this compound is outlined below:
Molecular Ion Formation : Ionization of the molecule to form the molecular ion [C₅H₂F₅IN₂]⁺.
Loss of Iodine : Cleavage of the C-I bond to yield the [M-I]⁺ fragment.
Loss of Pentafluoroethyl Group : Fragmentation of the C-C bond to release the C₂F₅ radical, resulting in a [M-C₂F₅]⁺ ion.
Pyrazole Ring Fragmentation : Subsequent fragmentation of the pyrazole ring of the above ions, leading to the loss of neutral molecules like HCN or N₂.
The table below summarizes the expected major fragments and their corresponding m/z values in the high-resolution mass spectrum.
| Fragment Ion | Proposed Structure | Calculated m/z |
| [M]⁺ | [C₅H₂F₅IN₂]⁺ | 319.9202 |
| [M-I]⁺ | [C₅H₂F₅N₂]⁺ | 193.0233 |
| [M-C₂F₅]⁺ | [C₃H₂IN₂]⁺ | 192.9341 |
| [C₂F₅]⁺ | [C₂F₅]⁺ | 118.9920 |
| [CF₃]⁺ | [CF₃]⁺ | 68.9952 |
This table presents predicted m/z values for key fragments based on the elemental composition of this compound.
Reactivity and Functionalization Pathways of 4 Iodo 3 Pentafluoroethyl 1h Pyrazole
Transformations Involving the C4-Iodo Moiety
The carbon-iodine bond at the C4 position of the pyrazole (B372694) ring is the key site for a range of functionalization reactions. Its susceptibility to oxidative addition by transition metal catalysts and its ability to undergo metal-halogen exchange are central to its synthetic value.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the C4-iodo group of 4-iodo-3-(pentafluoroethyl)-1H-pyrazole makes it an excellent substrate for these transformations. nih.gov The electron-withdrawing nature of the pentafluoroethyl group can influence the reactivity of the pyrazole ring, making these coupling reactions efficient.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between aryl, vinyl, or alkyl groups. In the context of this compound, this reaction allows for the introduction of a wide range of organic substituents at the C4 position. The reaction typically involves a palladium catalyst, a base, and an organoboronic acid or its ester.
For a structurally related compound, 4-iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole, the Suzuki-Miyaura coupling with phenylboronic acid has been successfully demonstrated. nih.gov The reaction, catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), proceeds to afford the corresponding 4-phenylpyrazole derivative. nih.gov This example highlights the feasibility of applying Suzuki-Miyaura coupling to introduce aryl groups onto the C4 position of similar 4-iodopyrazole (B32481) scaffolds.
Table 1: Example of Suzuki-Miyaura Coupling with a 4-Iodo-3-(perfluoroalkyl)-1H-pyrazole Derivative nih.gov
| Entry | 4-Iodopyrazole Derivative | Coupling Partner | Catalyst | Product | Yield (%) |
| 1 | 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | 56 |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes. This reaction is particularly valuable for introducing alkynyl moieties onto the pyrazole core, which can serve as versatile intermediates for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
The utility of Sonogashira coupling has been demonstrated with 4-iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole, which upon reaction with phenylacetylene, yields the corresponding 4-(phenylethynyl)pyrazole derivative. nih.gov This showcases the applicability of this methodology to functionalize the C4 position of this compound with various terminal alkynes.
Table 2: Example of Sonogashira Coupling with a 4-Iodo-3-(perfluoroalkyl)-1H-pyrazole Derivative nih.gov
| Entry | 4-Iodopyrazole Derivative | Coupling Partner | Catalyst System | Product | Yield (%) |
| 1 | 4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | 4-(Phenylethynyl)-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | Not specified |
Beyond Suzuki-Miyaura and Sonogashira couplings, other palladium-catalyzed reactions such as Stille and Negishi couplings offer alternative strategies for C-C bond formation at the C4 position of the pyrazole ring.
The Negishi coupling employs organozinc reagents, which are highly reactive and allow for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.orgorganic-chemistry.org The reaction proceeds under palladium or nickel catalysis and offers a powerful method for constructing complex molecular frameworks. wikipedia.org The preparation of the requisite organozinc reagents can be achieved through various methods, including the direct insertion of zinc into organic halides or by transmetalation from other organometallic species. chem-station.com The Negishi coupling's high reactivity and functional group tolerance make it a promising, albeit less commonly reported, method for the functionalization of 4-iodopyrazoles. chem-station.com
Nucleophilic Displacement Reactions at the C4 Position
Direct nucleophilic substitution of the iodine atom at the C4 position of the pyrazole ring is generally challenging due to the electron-rich nature of the heterocyclic ring. However, under certain conditions, particularly with the aid of a catalyst, such transformations can be achieved. Copper-catalyzed cross-coupling reactions, for instance, have been shown to be effective for the C-N and C-O bond formation at the C4 position of 4-iodopyrazoles. These reactions typically involve the coupling of the 4-iodopyrazole with amines or alcohols in the presence of a copper(I) catalyst and a suitable ligand. While uncatalyzed direct nucleophilic aromatic substitution is less common for iodo-pyrazoles, the presence of the strongly electron-withdrawing pentafluoroethyl group at the adjacent C3 position in this compound could potentially activate the C4 position towards nucleophilic attack by strong nucleophiles, although such reactivity would need to be experimentally verified. Studies on halogenoimidazoles have shown that nucleophilic displacement of halogens is possible with various nucleophiles, suggesting that similar reactivity could be explored for iodo-pyrazoles. rsc.org
Formation of Organometallic Reagents (e.g., Grignard, Organolithium) for Electrophilic Quenching and Further Functionalization
The C4-iodo group can be converted into a nucleophilic center through the formation of organometallic reagents, such as Grignard or organolithium species. This transformation inverts the polarity at the C4 carbon, allowing it to react with a wide range of electrophiles.
Grignard Reagents: The reaction of this compound with magnesium metal would lead to the formation of the corresponding Grignard reagent, 4-(magnesioiodo)-3-(pentafluoroethyl)-1H-pyrazole. acs.orglibretexts.orgmasterorganicchemistry.com The formation of Grignard reagents from iodo-pyrazoles has been reported, indicating the feasibility of this approach. arkat-usa.org Once formed, this highly reactive intermediate can be quenched with various electrophiles such as aldehydes, ketones, esters, carbon dioxide, and epoxides to introduce a variety of functional groups at the C4 position. masterorganicchemistry.comyoutube.com
Organolithium Reagents: Alternatively, treatment of this compound with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures can facilitate a lithium-halogen exchange to generate the corresponding 4-lithiopyrazole derivative. wikipedia.orglibretexts.orgyoutube.com This organolithium species is a potent nucleophile and can react with a similar range of electrophiles as the Grignard reagent. wikipedia.org The formation of lithiated pyrazoles is a well-established method for their functionalization. organicchemistrydata.org This approach offers a powerful strategy for introducing new C-C bonds and functional groups at the C4 position. nih.gov
Table 3: Potential Electrophilic Quenching Reactions of Organometallic Derivatives
| Organometallic Reagent | Electrophile | Resulting Functional Group at C4 |
| Grignard/Organolithium | Aldehyde (e.g., formaldehyde) | Hydroxymethyl |
| Grignard/Organolithium | Ketone (e.g., acetone) | 2-Hydroxyprop-2-yl |
| Grignard/Organolithium | Carbon Dioxide (CO₂) | Carboxylic acid |
| Grignard/Organolithium | Ester (e.g., ethyl chloroformate) | Ester |
| Grignard/Organolithium | Epoxide (e.g., ethylene oxide) | 2-Hydroxyethyl |
Influence and Potential Reactivity of the Pentafluoroethyl Substituent
The pentafluoroethyl (C₂F₅) group is a powerful electron-withdrawing substituent that profoundly influences the electronic properties of the pyrazole ring.
The strong inductive (-I) effect of the C₂F₅ group significantly impacts the pyrazole's characteristics. This electron withdrawal has several consequences:
Increased Acidity: The C₂F₅ group stabilizes the pyrazolide anion formed upon deprotonation of the N1-H. This makes the N-H proton more acidic compared to an unsubstituted or alkyl-substituted pyrazole, facilitating its removal with weaker bases.
Ring Deactivation: The pyrazole ring is rendered more electron-deficient. This deactivates the ring towards electrophilic aromatic substitution reactions. Electrophilic attack, which typically occurs at the C4 position in pyrazoles, is further disfavored as this position is already substituted with an iodine atom.
Modified Nucleophilicity: The electron density on both nitrogen atoms is reduced, which can decrease their nucleophilicity in N-alkylation or N-arylation reactions. However, the increased acidity of the N-H proton often compensates for this effect in base-mediated reactions.
Studies on similar fluorinated pyrazoles, such as 3-CF₃-pyrazoles, confirm that the electron-withdrawing nature of the fluoroalkyl group is key to directing reactivity and modifying the electronic landscape of the heterocycle. nih.gov The electronic influence of the C₂F₅ group can be harnessed to tune the properties of the molecule for applications in materials science and medicinal chemistry. rsc.orgnih.gov
The perfluoroalkyl chain in this compound is exceptionally stable. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the pentafluoroethyl group highly resistant to chemical transformation under most standard synthetic conditions. mdpi.com
Derivatization of the C₂F₅ chain is generally not a feasible synthetic pathway. Reactions that aim to substitute or eliminate fluorine atoms would require harsh conditions that would likely degrade the pyrazole ring. The primary synthetic utility of the pentafluoroethyl group lies not in its own reactivity, but in its powerful electronic effects on the rest of the molecule. rsc.org While methods exist for the introduction of perfluoroalkyl groups onto aromatic and heteroaromatic rings, the transformation of an existing, stable perfluoroalkyl chain is synthetically challenging and not commonly pursued. researchgate.net Therefore, the C₂F₅ group is best regarded as a robust, non-reactive modulator of the compound's electronic properties.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the structural and electronic properties of pyrazole (B372694) derivatives. nih.govnih.govtandfonline.comresearchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it efficient for analyzing medium to large-sized molecules. For 4-Iodo-3-(pentafluoroethyl)-1h-pyrazole, DFT would be employed to explore its geometry, orbital energies, and potential reactivity.
Optimized Geometries and Energetic Landscape Characterization
A fundamental step in any computational analysis is geometry optimization, which locates the minimum energy structure of a molecule. Using a functional like B3LYP with an appropriate basis set (e.g., 6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be determined. nih.gov These calculated parameters provide a detailed three-dimensional picture of the molecule's most stable conformation.
Comparing these theoretical values with experimental data, such as those from X-ray crystallography of similar compounds, helps validate the computational method. nih.gov Key parameters for this molecule would include the C-I bond length, the bond lengths within the pyrazole ring, and the conformational arrangement of the bulky pentafluoroethyl group relative to the heterocyclic ring. Characterizing the energetic landscape involves identifying not just the minimum energy structure but also any stable isomers or tautomers and the energy barriers between them.
Table 1: Key Geometric Parameters Calculated via DFT
| Parameter | Description |
|---|---|
| Bond Lengths (Å) | Distances between bonded atoms (e.g., C4-I, C3-C(pentafluoroethyl), N1-N2, N-H). |
| Bond Angles (°) | Angles formed by three connected atoms, defining the ring geometry and substituent orientation. |
| Dihedral Angles (°) | Torsional angles describing the 3D arrangement, particularly the rotation of the pentafluoroethyl group. |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. acs.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). mdpi.com
For this compound, the electron-withdrawing nature of both the iodine atom and the pentafluoroethyl group is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. nih.govrsc.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com From the HOMO and LUMO energies, various reactivity descriptors can be calculated. researchgate.netbhu.ac.in
Table 2: Reactivity Descriptors from FMO Analysis
| Descriptor | Formula | Description |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. researchgate.net |
| Electronegativity (χ) | (I + A) / 2 | Measures the tendency of the molecule to attract electrons. |
Fukui functions are another set of reactivity descriptors derived from DFT that identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture of local reactivity.
Computational Simulation and Validation of Spectroscopic Parameters (NMR, IR)
DFT calculations are highly effective for simulating spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. nih.gov
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to produce a simulated IR spectrum. jocpr.comresearchgate.netijoctc.org These calculations help in assigning the vibrational modes observed in experimental spectra. For this compound, key vibrations would include the N-H stretch, C=C and C=N stretching modes of the pyrazole ring, and the characteristic vibrations of the C-I and C-F bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netjocpr.com These theoretical values are valuable for interpreting complex experimental spectra and confirming the connectivity and electronic environment of atoms within the molecule.
Discrepancies between calculated and experimental spectra can often be attributed to factors like solvent effects or intermolecular interactions (e.g., hydrogen bonding) that are not always perfectly modeled in the gas-phase calculations. jocpr.com
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Energetic and Structural Predictions
While DFT is a powerful and versatile tool, ab initio ("from the beginning") methods provide a pathway to even higher accuracy. solubilityofthings.comchemeurope.com These methods are based on first principles of quantum mechanics without relying on the empirical parameters found in some DFT functionals. wikipedia.org
The simplest ab initio method is Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation—the way electrons interact and avoid each other. chemeurope.comwikipedia.org To improve upon HF, a class of techniques known as post-Hartree-Fock methods have been developed. wikipedia.org These include:
Møller-Plesset Perturbation Theory (MPn): This method adds electron correlation by treating it as a perturbation to the HF solution. Second-order Møller-Plesset theory (MP2) is a common choice that often yields significantly more accurate results than HF. nih.gov
Configuration Interaction (CI): CI provides a systematically improvable way to account for electron correlation by including excited electronic states in the wavefunction.
Coupled Cluster (CC) Theory: Often considered the "gold standard" in computational chemistry for its high accuracy, CC methods like CCSD(T) are capable of producing very reliable energetic and structural predictions.
These methods are computationally more demanding than DFT and are typically reserved for smaller molecules or for benchmarking the results obtained from DFT calculations. chemeurope.com For a molecule like this compound, these high-accuracy methods could be used to obtain a precise value for its heat of formation or to resolve subtle structural details.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While quantum mechanics methods like DFT calculate the properties of a static molecule, Molecular Dynamics (MD) simulations are used to study how a molecule moves and behaves over time. arxiv.orgacs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational changes.
For this compound, MD simulations would be particularly useful for:
Conformational Analysis: Exploring the rotational freedom of the pentafluoroethyl group to understand its preferred orientations and the energy barriers between them.
Solvent Effects: Simulating the molecule in a box of explicit solvent molecules (like water or DMSO) to study how the solvent interacts with the pyrazole ring and its substituents. This provides insight into solvation energies and how the solvent might influence the molecule's shape and reactivity.
Halogen Bonding: Investigating the potential for the iodine atom to form halogen bonds with other molecules. MD simulations can reveal the geometry and stability of such non-covalent interactions. researchgate.netnih.gov
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.govnih.gov By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products.
This analysis involves:
Locating Transition States: A transition state is the highest energy point along a reaction coordinate. DFT calculations can be used to find the geometry and energy of the transition state. The energy of the transition state relative to the reactants determines the activation energy, which is directly related to the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to confirm that it correctly connects the desired reactants and products.
Investigating Reaction Pathways: For reactions involving this compound, such as electrophilic substitution on the pyrazole ring or cross-coupling reactions at the iodine position, DFT can be used to compare different possible mechanisms and determine the most likely pathway. researchgate.netmdpi.com This provides a molecular-level understanding of why a reaction proceeds with a certain regioselectivity or stereoselectivity.
Advanced Applications in Synthetic Chemistry and Chemical Materials Science
Role as a Key Building Block for Complex Fluorinated Heterocyclic Scaffolds in Organic Synthesis
The presence of an iodine atom at the 4-position of the pyrazole (B372694) ring makes 4-Iodo-3-(pentafluoroethyl)-1h-pyrazole an excellent substrate for transition metal-catalyzed cross-coupling reactions. This functionality allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, providing a straightforward route to elaborate and complex fluorinated heterocyclic systems that are of significant interest in medicinal and agrochemical research. nih.govrsc.org
Research on analogous compounds, such as 4-iodo-3-(trifluoromethyl)-1H-pyrazoles, has demonstrated their efficacy in widely used transformations like the Suzuki-Miyaura and Sonogashira coupling reactions. nih.gov In these reactions, the C-I bond is selectively activated by a palladium catalyst, enabling the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups. nih.govorganic-chemistry.org The pentafluoroethyl group at the adjacent C3 position exerts a strong electron-withdrawing effect, which can influence the reactivity of the C-I bond and impart unique properties, such as enhanced lipophilicity and metabolic stability, to the final products. olemiss.edu
For instance, the Suzuki-Miyaura coupling of a 4-iodo-3-(perfluoroalkyl)pyrazole with an arylboronic acid would yield a 4-aryl-3-(perfluoroalkyl)pyrazole. Similarly, a Sonogashira coupling with a terminal alkyne would produce a 4-alkynyl-3-(perfluoroalkyl)pyrazole. nih.govsemanticscholar.org These reactions provide access to diverse molecular scaffolds that are otherwise difficult to synthesize.
| Reaction Type | Reactants | Catalyst System | Conditions | Product Type | Ref |
| Suzuki-Miyaura Coupling | 4-Iodo-3-(CF₃)-1-aryl-pyrazole, Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane/H₂O, 80 °C | 4-Aryl-3-(CF₃)-1-aryl-pyrazole | nih.gov |
| Sonogashira Coupling | 4-Iodo-3-(CF₃)-1-aryl-pyrazole, Terminal alkyne | Pd(PPh₃)₂, CuI, Et₃N | THF, 60 °C | 4-Alkynyl-3-(CF₃)-1-aryl-pyrazole | nih.gov |
| Sonogashira Coupling | 1,3-Disubstituted-5-chloro-4-iodopyrazole, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF | 5-Chloro-4-(phenylethynyl)pyrazole | researchgate.net |
This table presents data for analogous 4-iodopyrazole (B32481) compounds to illustrate the synthetic utility.
The resulting complex fluorinated heterocycles are valuable platforms for further chemical exploration and are recognized as privileged structures in the development of advanced materials and biologically active compounds. sci-hub.senih.gov
Precursor for Ligands in Transition Metal Catalysis and Coordination Chemistry
Pyrazole and its derivatives are well-established ligands in coordination chemistry and are used to construct a wide array of metal complexes with applications in catalysis and materials science. researchgate.netresearchgate.netresearchgate.net this compound can serve as a precursor to such ligands, with its properties being finely tunable by the strong electronic influence of the pentafluoroethyl group.
The pyrazole ring can coordinate to a metal center in several ways:
As a neutral, monodentate ligand: The pyridine-like nitrogen atom (N2) can donate its lone pair of electrons to a metal center. researchgate.net
As an anionic, bridging ligand: Following deprotonation of the N-H group, the resulting pyrazolide anion can bridge two or more metal centers, facilitating the formation of polynuclear clusters and coordination polymers. rsc.org
The pentafluoroethyl substituent at the C3 position is a potent electron-withdrawing group. This significantly reduces the electron density throughout the pyrazole ring, lowering the basicity (pKa) of the nitrogen atoms. olemiss.edu Consequently, ligands derived from this scaffold would be weaker σ-donors compared to their non-fluorinated counterparts. This modulation of the ligand's electronic properties is a key strategy in catalyst design, as it can impact the stability, reactivity, and selectivity of the resulting transition metal catalyst. nih.gov For example, modifying the electronic nature of the ligand can tune the redox potential of the metal center, which is crucial for catalytic cycles involving oxidative addition and reductive elimination steps.
Furthermore, the iodine at the C4 position can be retained in the final ligand, potentially offering an additional coordination site or a point for further functionalization after complexation. Alternatively, the iodine can be replaced via cross-coupling to introduce other coordinating groups, leading to multidentate chelating ligands. nih.gov
Integration into Novel Organic Electronic Materials or Supramolecular Assemblies as a Chemical Component
The design of advanced materials often relies on controlling intermolecular interactions to guide the self-assembly of molecules into well-defined architectures. This compound possesses multiple functional groups capable of directing its assembly into supramolecular structures.
Hydrogen Bonding: The N-H group of the pyrazole ring is a classic hydrogen bond donor, while the pyridine-like nitrogen atom is a hydrogen bond acceptor. This allows for the formation of robust N-H···N hydrogen bonds, leading to predictable supramolecular motifs such as dimers, trimers, and one-dimensional chains (catemers). researchgate.netmdpi.com
Halogen Bonding: The iodine atom at the C4 position can act as a halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom and a Lewis base (such as a nitrogen or oxygen atom). nih.govresearchgate.net This interaction provides an additional tool for crystal engineering, allowing for the construction of complex, multi-dimensional networks that would not be accessible through hydrogen bonding alone.
Fluorous Interactions: Perfluoroalkyl groups, like the pentafluoroethyl chain, have a strong tendency to segregate from hydrocarbon regions. This "fluorous effect" can drive the self-assembly process, leading to the formation of distinct fluorinated and non-fluorinated domains within the solid-state structure.
The combination of these distinct and directional non-covalent interactions (hydrogen bonding, halogen bonding, and fluorous interactions) makes this compound a highly promising building block for supramolecular chemistry and the development of novel organic materials. nih.govrsc.org By programming these interactions, it is possible to engineer materials with specific solid-state packing, which is critical for applications in organic electronics where charge transport properties are highly dependent on molecular arrangement.
Development of Chemical Probes for Spectroscopic or Physical Studies (non-biological applications)
The unique spectroscopic properties of both the pentafluoroethyl group and the iodine atom make this compound a valuable tool for use as a chemical probe in materials and chemical systems.
The primary application is as a ¹⁹F NMR probe . The fluorine nucleus (¹⁹F) is ideal for NMR spectroscopy due to several advantageous properties: olemiss.edunih.gov
It has a nuclear spin of ½.
It is 100% naturally abundant.
It has a high gyromagnetic ratio, resulting in a sensitivity that is 85% of that of a proton (¹H).
The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, spanning a range of over 300 ppm.
The pentafluoroethyl group contains two distinct fluorine environments (-CF₂- and -CF₃), which would give rise to characteristic signals in the ¹⁹F NMR spectrum. The precise chemical shifts of these signals are highly dependent on the molecule's conformation, its binding to other molecules, or its incorporation into a larger assembly. ichorlifesciences.comnih.gov This sensitivity allows researchers to use the compound as a reporter molecule to study non-covalent interactions, monitor phase transitions in materials, or probe the local environment within a complex chemical system, all without the interfering background signals that can complicate ¹H NMR. cfplus.cz
Additionally, the iodine atom can serve as a heavy-atom label in X-ray crystallography . Its large number of electrons causes it to scatter X-rays strongly, which can be instrumental in solving the phase problem during the structural determination of large molecules or complex supramolecular assemblies. mdpi.com
Future Research Trajectories and Unexplored Potential
Development of More Sustainable, Atom-Economical, and Scalable Synthetic Routes
The synthesis of highly functionalized heterocyclic compounds like 4-Iodo-3-(pentafluoroethyl)-1h-pyrazole often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research will likely prioritize the development of more environmentally benign and efficient synthetic methodologies.
Key Research Thrusts:
Green Chemistry Approaches: Exploration of synthesis in greener solvents, or under solvent-free conditions, is a growing trend in pharmaceutical and materials chemistry. nih.gov For pyrazole (B372694) synthesis, this could involve microwave-assisted or mechanochemical methods that reduce reaction times and energy consumption.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. nih.gov This could involve the development of novel cycloaddition reactions or one-pot, multi-component reactions that assemble the this compound scaffold with high efficiency. mdpi.com
Catalytic Methods: The use of recyclable catalysts, including heterogeneous catalysts or nanocatalysts, can significantly improve the sustainability of synthetic processes. mdpi.com Research into catalytic C-H functionalization to introduce the iodo or pentafluoroethyl groups onto a pre-formed pyrazole ring could offer a more direct and atom-economical route.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Advantages | Challenges |
| Traditional Multi-step Synthesis | Well-established chemistry | Often low atom economy, use of hazardous reagents |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Scalability can be a concern |
| Multi-component Reactions | High efficiency, step economy | Optimization of reaction conditions for complex substrates |
| Catalytic C-H Functionalization | Direct functionalization, high atom economy | Regioselectivity control |
Exploration of Novel Reactivity and Unconventional Functionalization Pathways for the Pyrazole Core
The presence of both an iodine atom and a pentafluoroethyl group on the pyrazole ring of this compound offers a rich landscape for exploring novel chemical transformations. The C-I bond is a versatile handle for a variety of cross-coupling reactions, while the pentafluoroethyl group significantly influences the electronic properties of the pyrazole core.
Areas for Future Investigation:
Cross-Coupling Reactions: The iodine atom at the 4-position is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.net These reactions would allow for the introduction of a wide range of substituents, leading to the rapid generation of a library of novel derivatives with potentially interesting biological or material properties.
Functionalization of the Pentafluoroethyl Group: While the C-F bond is generally robust, recent advances in fluorine chemistry have enabled the functionalization of fluoroalkyl groups. Exploring the selective activation and transformation of the pentafluoroethyl group could open up new avenues for modifying the properties of the molecule.
Photoredox Catalysis: The use of visible light-driven photoredox catalysis could enable novel and previously inaccessible transformations of the pyrazole core and its substituents under mild reaction conditions. mdpi.com
Application of Advanced In Situ Spectroscopic Techniques for Mechanistic Elucidation of Reactions
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced in situ spectroscopic techniques can provide real-time insights into the formation and transformation of intermediates during the synthesis and subsequent reactions of this compound.
Potential Spectroscopic Tools:
In Situ NMR Spectroscopy: This technique can be used to monitor the progress of a reaction in real-time, identify transient intermediates, and determine reaction kinetics. nih.gov For the synthesis of pyrazoles, in situ NMR could help to elucidate the mechanism of cyclization and functionalization steps.
In Situ IR and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to changes in chemical bonding and can be used to follow the formation of new functional groups and the disappearance of starting materials. nih.gov
Mass Spectrometry: Techniques such as ReactIR coupled with mass spectrometry can provide detailed information about the molecular weight of intermediates and products as they are formed in the reaction mixture.
Table 2: In Situ Spectroscopic Techniques and Their Applications
| Technique | Information Provided | Potential Application for this compound |
| In Situ NMR | Reaction kinetics, intermediate identification | Mechanistic study of pyrazole ring formation and iodination |
| In Situ IR/Raman | Functional group analysis, reaction monitoring | Real-time monitoring of cross-coupling reactions |
| Mass Spectrometry | Molecular weight of species in solution | Identification of transient intermediates and byproducts |
Computational Design and Predictive Synthesis of Novel Derivatives with Tailored Chemical Reactivity
Computational chemistry and molecular modeling are becoming increasingly powerful tools in modern chemical research. These methods can be used to predict the properties and reactivity of molecules, guiding the design of new compounds and synthetic routes. researchgate.net
Future Computational Approaches:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the geometric and electronic structure of this compound and its derivatives. ufrj.br This information can be used to predict its reactivity in various chemical reactions and to understand the influence of the iodo and pentafluoroethyl substituents on the properties of the pyrazole ring.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological targets. researchgate.net
Machine Learning and AI: The use of machine learning algorithms to predict the outcome of chemical reactions and to design novel molecules with desired properties is a rapidly emerging field. These approaches could be applied to the design and synthesis of new derivatives of this compound with tailored reactivity or biological activity.
By leveraging these computational tools, researchers can more efficiently explore the vast chemical space of pyrazole derivatives and prioritize the synthesis of compounds with the most promising properties, accelerating the discovery of new functional molecules.
Q & A
Q. What are the recommended synthetic routes for 4-Iodo-3-(pentafluoroethyl)-1H-pyrazole?
A common approach involves cyclization of hydrazine derivatives with β-keto esters or ketones, followed by iodination. For example, analogous pyrazole syntheses use refluxing with chloranil in xylene (25–30 hours) to dehydrogenate intermediates, followed by iodination using reagents like iodine monochloride or palladium-catalyzed coupling . Post-reaction purification via recrystallization (e.g., methanol) is critical for isolating the target compound .
Q. How is the purity of this compound assessed in laboratory settings?
Purity is typically determined by gas chromatography (GC) with a minimum assay threshold of 96% . Melting point analysis (139–141°C for related compounds) and thin-layer chromatography (TLC) with toluene/ethyl acetate/water solvent systems are complementary methods to confirm homogeneity .
Q. What spectroscopic techniques are essential for characterizing halogenated pyrazoles?
Nuclear magnetic resonance (NMR) for analyzing substituent positions (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and infrared (IR) spectroscopy for functional group identification are standard. X-ray diffraction (XRD) resolves structural ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency, while xylene is optimal for cyclization .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in iodination steps .
- Temperature : Controlled reflux (110–140°C) minimizes side reactions during cyclization . Yield optimization also requires iterative GC or HPLC monitoring .
Q. What strategies resolve contradictions in reported physical data (e.g., melting points) for halogenated pyrazoles?
Discrepancies often arise from impurities or polymorphic forms. Researchers should:
Q. How do electronic effects of pentafluoroethyl and iodo substituents influence reactivity in cross-coupling reactions?
The strong electron-withdrawing pentafluoroethyl group enhances the electrophilicity of the pyrazole ring, facilitating Suzuki-Miyaura couplings. Iodo substituents act as leaving groups in Pd-catalyzed reactions, enabling functionalization at the 4-position. Computational studies (DFT) are recommended to predict regioselectivity .
Q. What methodologies evaluate the biological activity of fluorinated pyrazole derivatives?
- In vitro antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, with controls like ciprofloxacin .
- Enzyme inhibition studies : Fluorine’s electronegativity enhances binding to targets like kinases or cyclooxygenases. Use fluorometric assays with purified enzymes .
- Cytotoxicity screening : MTT assays on human cell lines to assess therapeutic indices .
Data Analysis and Structural Elucidation
Q. How are structural ambiguities in halogenated pyrazoles resolved when NMR data is inconclusive?
Advanced techniques include:
- 2D NMR (COSY, NOESY) : Correlates proton environments to assign substituent positions .
- XRD : Definitive confirmation of crystal packing and substituent orientation .
- Isotopic labeling : ¹⁹F NMR tracks fluorine environments in complex mixtures .
Q. What computational tools predict the physicochemical properties of this compound?
- Molecular docking : Assesses binding affinity to biological targets (e.g., AutoDock Vina).
- QSPR models : Predicts logP, solubility, and bioavailability using software like Schrödinger Suite .
- DFT calculations : Models electronic effects of substituents on reactivity and stability .
Safety and Handling
Q. What safety protocols are critical when handling iodinated pyrazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
